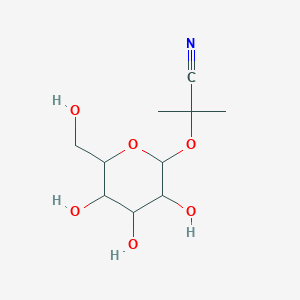

2-(Hexopyranosyloxy)-2-methylpropanenitrile

Description

2-(Hexopyranosyloxy)-2-methylpropanenitrile is a nitrile derivative featuring a hexopyranosyloxy group (a sugar moiety) attached to a branched carbon chain. The hexopyranosyloxy group may confer unique solubility, stability, or biological activity compared to other substituents, such as aryl or heterocyclic groups .

Properties

IUPAC Name |

2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTCHMYAEJEXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871761 | |

| Record name | 2-(Hexopyranosyloxy)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Linamarin can be extracted from cassava leaves using various methods. One common method involves the use of acidified methanol, which has been shown to yield higher amounts of linamarin in its intact form compared to other methods . Another method involves the use of dilute hydrochloric acid to extract linamarin from very young cassava leaves . Industrial production methods often involve the use of liquid chromatography-mass spectroscopy (LC-MS) to identify and quantify linamarin in cassava extracts .

Chemical Reactions Analysis

Linamarin undergoes several types of chemical reactions, including enzymatic hydrolysis and oxidation. Upon exposure to the enzyme linamarase, linamarin decomposes to produce acetone cyanohydrin, which further breaks down to release hydrogen cyanide . This reaction is significant because it highlights the potential toxicity of linamarin when consumed in large quantities. The enzymatic breakdown of linamarin is facilitated by the presence of linamarase, an enzyme found in the cell walls of cassava plants .

Scientific Research Applications

In chemistry, it is used as a model compound to study the properties and behavior of cyanogenic glucosides . In biology and medicine, linamarin has shown potential anticancer activities, particularly in inhibiting the proliferation of cancer cells . It is also used in the study of plant metabolism and the biosynthesis of cyanogenic glucosides . Additionally, linamarin’s ability to release hydrogen cyanide upon enzymatic hydrolysis makes it a subject of interest in toxicology research .

Mechanism of Action

The mechanism of action of linamarin involves its enzymatic hydrolysis to produce acetone cyanohydrin, which further decomposes to release hydrogen cyanide . This process is facilitated by the enzyme linamarase, which breaks the beta-glucosidic bond in linamarin . The released hydrogen cyanide inhibits cellular respiration by binding to cytochrome c oxidase, an enzyme involved in the electron transport chain . This inhibition prevents the cells from utilizing oxygen, leading to cellular hypoxia and potential cell death .

Comparison with Similar Compounds

The following analysis focuses on structurally related 2-methylpropanenitrile derivatives, emphasizing molecular properties, applications, and regulatory aspects.

Structural and Physicochemical Properties

Key Observations:

- Thermal Stability : The methoxyphenyl derivative (111–113°C boiling point) suggests moderate volatility, whereas bromophenyl analogs may exhibit higher stability due to halogenation .

Biological Activity

2-(Hexopyranosyloxy)-2-methylpropanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, with a focus on its antiviral and antitumor activities.

Chemical Structure

The chemical structure of 2-(Hexopyranosyloxy)-2-methylpropanenitrile can be represented as follows:

- Molecular Formula : C₉H₁₅NO₃

- IUPAC Name : 2-(Hexopyranosyloxy)-2-methylpropanenitrile

This compound features a hexopyranosyl moiety linked to a methylpropanenitrile, which is believed to contribute to its biological activities.

Synthesis

The synthesis of 2-(Hexopyranosyloxy)-2-methylpropanenitrile typically involves the condensation of hexopyranose derivatives with nitriles under acidic conditions. The process can yield various anomers, which may exhibit different biological activities. Detailed synthetic pathways often include the use of Lewis acid catalysts to facilitate the formation of glycosidic bonds.

Antiviral Activity

Research indicates that compounds similar to 2-(Hexopyranosyloxy)-2-methylpropanenitrile have demonstrated antiviral properties. For instance, studies on related hexopyranosyl nucleosides have shown moderate activity against viruses such as HSV-2 and parainfluenza virus . The mechanism of action is thought to involve interference with viral replication processes.

Antitumor Activity

In vitro studies have highlighted the potential of 2-(Hexopyranosyloxy)-2-methylpropanenitrile in inhibiting tumor cell proliferation. Similar compounds have been tested against various leukemic cell lines, showing promising results. For example, certain derivatives exhibited ID50 values in the low micromolar range against P388 and L1210 leukemic cells .

Case Studies

-

Antiviral Efficacy : A study evaluated the efficacy of hexopyranosyl nucleosides against HSV-2, revealing that modifications at the sugar moiety could enhance antiviral activity.

Compound ID50 (µM) Virus Type Guanosine analogue 39 HSV-2 UMP analogue 33 Parainfluenza 3 -

Antitumor Activity : Another investigation assessed the cytotoxic effects of related compounds on leukemic cell lines, demonstrating significant growth inhibition.

Compound Cell Line ID50 (µM) 6-Amino-9-(hexopyranosyl)purine L1210 39 9-(hexopyranosyl)-2,6-diaminopurine P388 33

Computational Analysis

Computational methods have been employed to predict the biological activity of 2-(Hexopyranosyloxy)-2-methylpropanenitrile. Molecular docking studies suggest that this compound may bind effectively to viral polymerases, potentially inhibiting their activity and thereby preventing viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.